molecular formula C12H9NO5S B1299485 TCS-3035 CAS No. 123021-85-2

TCS-3035

Cat. No.: B1299485
CAS No.: 123021-85-2
M. Wt: 279.27 g/mol
InChI Key: WXMCOLGPDOYHNK-UHFFFAOYSA-N
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Description

TCS-3035 is a synthetic organic compound that features a thiazolidine ring fused with a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCS-3035 typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring, potentially converting them to alcohols.

    Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, where the phenolic hydrogen is replaced by various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

TCS-3035 has several scientific research applications:

Mechanism of Action

The mechanism of action of TCS-3035 involves its interaction with molecular targets such as PPARs. By binding to these receptors, the compound can modulate gene expression related to lipid metabolism, glucose homeostasis, and inflammation . This interaction is facilitated by the compound’s ability to mimic natural ligands of PPARs, leading to the activation or inhibition of specific signaling pathways.

Comparison with Similar Compounds

Uniqueness: TCS-3035 is unique due to the presence of the thiazolidine ring, which imparts distinct biological activities and chemical reactivity compared to other phenoxyacetic acid derivatives. This structural feature allows it to interact with different molecular targets and participate in a broader range of chemical reactions.

Properties

IUPAC Name

2-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMCOLGPDOYHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123021-85-2
Record name 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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